molecular formula C17H12F3N3O2 B2669376 N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 933229-34-6

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2669376
CAS No.: 933229-34-6
M. Wt: 347.297
InChI Key: ACKFCEDKFGYLHX-UHFFFAOYSA-N
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Description

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a phthalazinone core linked to a trifluoromethyl-substituted benzamide, making it an interesting subject for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydrazine derivatives. One common method includes the following steps:

    Formation of the Phthalazinone Core: This involves the reaction of phthalic anhydride with hydrazine hydrate to form 4-oxo-3,4-dihydrophthalazine.

    Coupling Reaction: The phthalazinone core is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the development of inhibitors for enzymes like poly (ADP-ribose) polymerase (PARP), which are involved in DNA repair mechanisms.

    Biological Research: It is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a PARP inhibitor, it binds to the enzyme’s active site, preventing it from repairing DNA damage, which can be beneficial in cancer therapy by enhancing the efficacy of DNA-damaging agents.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

Uniqueness

N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are advantageous.

Properties

IUPAC Name

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c18-17(19,20)11-7-5-10(6-8-11)15(24)21-9-14-12-3-1-2-4-13(12)16(25)23-22-14/h1-8H,9H2,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKFCEDKFGYLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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